molecular formula C20H27N3O3S B2820501 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1235181-40-4

2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No. B2820501
M. Wt: 389.51
InChI Key: SAEQKBGVRNDAJK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, CAS number, and structural formula. It may also include information about its appearance and odor.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like acidity, basicity, and reactivity.


Scientific Research Applications

Corrosion Inhibition and Molecular Dynamics

A study by Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, the study explored the adsorption behaviors of these compounds, offering insights into their potential applications in protecting metals from corrosion (Kaya et al., 2016).

Synthetic Methodologies

Research by Feng (2011) reported on the synthesis of a novel piperidine derivative, highlighting a three-component synthesis approach. This study contributes to the field by providing a method for creating complex organic molecules, which could be applied in various areas of chemical research (Wu Feng, 2011).

Photophysicochemical Properties

Öncül et al. (2021) synthesized novel compounds, including a zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. They explored its photophysical and photochemical properties, indicating its potential applications in photocatalysis and as a photosensitizer in photodynamic therapy (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).

Insecticidal Activity

A study on pyridine derivatives, including their synthesis and evaluation as insecticides against the cowpea aphid, demonstrates the utility of such compounds in agricultural science. The research found that some derivatives possess moderate to strong aphidicidal activities, suggesting their potential in developing new insecticides (E. A. Bakhite et al., 2014).

Antiallergy Activity

Walsh et al. (1989) synthesized and evaluated a series of piperidine derivatives for antiallergy activity. Their findings contribute to the understanding of how chemical modifications can enhance the therapeutic potential of compounds for treating allergic reactions (D. A. Walsh et al., 1989).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and store the compound safely.


Future Directions

This involves predicting future research directions based on the current knowledge of the compound. It could include potential applications of the compound, or new reactions that it could undergo.


properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQKBGVRNDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

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